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Introduction
Dipeptidyl Peptidase 10 (DPP10) is a member of the S9B family of serine proteases, but it

lacks enzymatic activity.[1] It is highly expressed in the brain and functions as an auxiliary

subunit for voltage-gated potassium channels, particularly those of the Kv4 family (e.g., Kv4.2

and Kv4.3), which underlie the transient A-type potassium current (ISA) in neurons and the

transient outward current (Ito) in cardiomyocytes.[1][2] DPP10 plays a crucial role in modulating

the trafficking, expression, and gating properties of these channels, thereby influencing

neuronal excitability and cardiac action potential repolarization.[2][3][4] Patch-clamp

electrophysiology is an indispensable technique to investigate the functional effects of DPP10

on these ion channels with high temporal and voltage resolution.

These application notes provide detailed protocols and data presentation guidelines for

studying DPP10 function using patch-clamp electrophysiology in common heterologous

expression systems.
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The co-expression of DPP10 with Kv4 channels leads to significant alterations in the

biophysical properties of the resulting currents. The following tables summarize the quantitative

effects of DPP10 on Kv4.2 and Kv4.3 channels, as determined by patch-clamp recordings in

Xenopus oocytes and mammalian cells.

Table 1: Effect of DPP10 on Kv4.2 Channel Gating Properties

Parameter Kv4.2 Alone Kv4.2 + DPP10 Reference

Voltage of Half-

Maximal Activation

(V1/2)

Varies by study
~19 mV

hyperpolarizing shift
[1]

Voltage of Half-

Maximal Inactivation

(V1/2)

Varies by study
~7 mV hyperpolarizing

shift
[1]

Time Constant of

Inactivation (τinact)
Slower Accelerated [1]

Time Constant of

Recovery from

Inactivation (τrec)

~200 ms ~78 ms [1]

Current Amplitude Baseline ~5-fold increase [1]

Table 2: Effect of DPP10 on Kv4.3 and Kv1.4 Channel Gating Properties
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Parameter Channel Alone Channel + DPP10 Reference

Kv4.3 V1/2

Inactivation
Baseline Negative shift [5]

Kv4.3 V1/2 Activation Baseline Negative shift [5]

Kv4.3 Recovery from

Inactivation
Faster Slowed [5]

Kv1.4 V1/2

Inactivation
-52.3 ± 1.7 mV -60.0 ± 0.6 mV [6]

Kv1.4 Time to Peak

Current
Slower Faster [5]

Table 3: Differential Effects of DPP10 Splice Variants on Kv4.2 + KChIP3 Complex

Parameter DPP10a DPP10c DPP10d Reference

Inactivation

Kinetics

Uniquely fast,

accelerates with

depolarization

Accelerates

gating

Accelerates

gating
[7][8]

Voltage

Dependence of

Inactivation

Dominant rapid

inactivation

pathway

U-shaped

voltage

dependence

U-shaped

voltage

dependence

[7]

Experimental Protocols
Protocol 1: Two-Electrode Voltage-Clamp (TEVC)
Recording in Xenopus Oocytes
This protocol is suitable for studying the basic biophysical effects of DPP10 on co-expressed

ion channels.

1. Oocyte Preparation and cRNA Injection:

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
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Prepare cRNA for the Kv channel alpha-subunit (e.g., Kv4.2), any other auxiliary subunits
(e.g., KChIP), and DPP10 using in vitro transcription kits.
Microinject oocytes with a defined ratio of cRNAs (e.g., Kv4.2:DPP10 in a 1:1 or other
desired ratio). For ternary complexes, a ratio of Kv4.2:KChIP3:DPP10 can be used.[7]
Incubate injected oocytes for 1-3 days at 18°C in ND96 solution supplemented with
antibiotics.[7]

2. Solutions:

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4.[7]
Microelectrode Solution: 3 M KCl.[6][7]

3. Electrophysiological Recording:

Place an oocyte in the recording chamber and perfuse with ND96 solution.
Impale the oocyte with two microelectrodes (resistance 0.6–1.5 MΩ) filled with 3 M KCl.[6]
Use a two-microelectrode voltage-clamp amplifier to clamp the oocyte membrane potential.
[6][7]
Voltage Protocol for Activation: From a holding potential of -80 mV or -90 mV, apply
depolarizing voltage steps in 10 mV increments (e.g., from -80 mV to +60 mV).
Voltage Protocol for Steady-State Inactivation: From a holding potential of -100 mV, apply a
series of 500 ms to 1 s pre-pulses to various potentials (e.g., -120 mV to 0 mV) followed by a
test pulse to a potential that elicits a maximal current (e.g., +60 mV).
Voltage Protocol for Recovery from Inactivation: Apply a pair of depolarizing pulses
separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV).
Acquire and digitize data using appropriate software (e.g., pClamp).[7]

Protocol 2: Whole-Cell Patch-Clamp Recording in
Mammalian Cells
This protocol is used for studying DPP10 function in a more physiologically relevant cellular

environment.

1. Cell Culture and Transfection:

Culture a suitable mammalian cell line (e.g., CHO or HEK293 cells) in standard growth
medium.
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Co-transfect cells with plasmids encoding the ion channel subunits (e.g., Kv4.3), DPP10, and
a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Solutions:

External (Bath) Solution (in mM): 135 NaCl, 5.5 KCl, 2 CaCl2, 1.0 MgCl2, 10 HEPES, pH 7.4
with NaOH.[9]
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11
EGTA, pH 7.3 with KOH.[10] (Note: Solution composition may be varied to study specific
ionic currents).

3. Electrophysiological Recording:

Place a coverslip with transfected cells into the recording chamber on the stage of an
inverted microscope.
Perfuse the chamber with external solution.
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled
with internal solution.[11]
Approach a fluorescently labeled cell with the patch pipette under positive pressure.
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
Use a patch-clamp amplifier to control the membrane potential and record ionic currents.
Apply voltage protocols similar to those described in the TEVC protocol to study channel
activation, inactivation, and recovery.
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Caption: DPP10 forms a ternary complex with Kv4 and KChIP subunits.
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Caption: General workflow for a patch-clamp experiment studying DPP10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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